QS11 is a small organic molecule that acts as a synergistic agonist of the Wnt/β-catenin signaling pathway. [, ] This pathway plays a crucial role in various cellular processes, including cell fate determination, embryonic development, adult tissue homeostasis, and regeneration. [, ] QS11 enhances the activity of the Wnt/β-catenin pathway, leading to increased signal transduction and downstream effects. [, ]
QS11 is classified as a purine derivative and is synthesized for research purposes. It is primarily used in laboratory settings and is not intended for human consumption. The compound is available from various suppliers, including GlpBio and Tocris Bioscience, where it is marketed for its potent biological activities related to Wnt signaling .
The synthesis of QS11 involves several steps that typically include the construction of its complex molecular framework. While specific synthetic routes are proprietary to manufacturers, structure-activity relationship studies have provided insights into the necessary functional groups that contribute to its inhibitory activity against ADP-ribosylation factor GTPase-activating protein 1. These studies have focused on modifying various parts of the molecule to enhance its efficacy and selectivity .
The molecular formula of QS11 is , with a molecular weight of approximately 567.68 g/mol. The structural characteristics include multiple aromatic rings and nitrogen-containing heterocycles, which are essential for its biological activity. The compound’s structure can be represented using various chemical notation systems:
These structural features are critical for its interaction with biological targets.
QS11 primarily acts through competitive inhibition of ADP-ribosylation factor GTPase-activating protein 1, thereby modulating the levels of ARF-GTP. This modulation affects downstream signaling pathways, particularly the Wnt/β-catenin pathway. In vitro studies have demonstrated that QS11 can synergize with Wnt-3a conditioned media to significantly enhance β-catenin nuclear translocation and reporter activity .
Additionally, QS11 has been shown to induce a considerable increase in reporter activity in cellular assays when combined with other Wnt ligands, indicating its potential as a therapeutic agent in enhancing Wnt signaling under specific conditions .
The mechanism by which QS11 operates involves its binding to ADP-ribosylation factor GTPase-activating protein 1, inhibiting its enzymatic activity. This inhibition leads to increased levels of active ARF-GTP, which subsequently enhances Wnt signaling by promoting β-catenin accumulation in the nucleus. Experimental data indicate that at concentrations as low as 0.5 µM, QS11 can activate Wnt signaling pathways effectively without significant cytotoxicity .
These properties are crucial for researchers when preparing experiments involving this compound .
QS11 has significant applications in cancer research due to its ability to inhibit cancer cell migration and enhance Wnt signaling. Its role as a Wnt synergist makes it valuable in studies aimed at understanding stem cell biology and developmental processes. Furthermore, it serves as a tool compound in drug discovery efforts targeting pathways involved in oncogenesis and tissue regeneration .
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 3773-25-9
CAS No.: